tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then reacted with piperidine under specific conditions to introduce the piperidine ring. Finally, the tert-butyl ester group is introduced through esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is unique due to the presence of both a chloro and nitro group on the pyridine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C15H21ClN4O4 |
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Molecular Weight |
356.80 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
YRLSOJYUSVBTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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